Acpt-I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

ACPT-I has a wide range of scientific research applications. In chemistry, it is used as a tool to study the function of metabotropic glutamate receptors. In biology and medicine, this compound has shown potential as a neuroprotective agent, reducing cell death in models of ischemic stroke and excitotoxicity . It also exhibits anticonvulsant and anxiolytic-like effects, making it a candidate for the treatment of neurological disorders . Additionally, this compound is used in the study of neurotransmission and synaptic plasticity, contributing to our understanding of brain function and disease .

Mécanisme D'action

- ACPT-I interacts with group III mGluRs, leading to inhibition of neurotransmitter release via three principal mechanisms:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

ACPT-I plays a significant role in biochemical reactions by modulating glutamatergic transmission . It interacts with enzymes and proteins such as metabotropic glutamate receptors (mGluRs), specifically mGluR4a and mGluR8 . These interactions inhibit glutamate release, thereby reducing glutamatergic transmission .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound reduces cell death following oxygen-glucose deprivation in primary neuronal cultures . It also impacts cellular metabolism by modulating glutamatergic transmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to mGluR4a and mGluR8, inhibiting glutamate release and reducing glutamatergic transmission . This mechanism seems to play a role in mediating the neuroprotective effect of this compound .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . For instance, this compound reduces cell death following oxygen-glucose deprivation in primary neuronal cultures . It also exhibits neuroprotective effects against excitotoxicity induced by kainite in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 30 mg/kg, this compound reduces cell death in a rat model of middle cerebral artery occlusion . It also reduces the incidence of clonic seizures in various seizure models in mice and rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of glutamatergic transmission . It interacts with enzymes such as mGluR4a and mGluR8, modulating glutamate release and reducing glutamatergic transmission .

Méthodes De Préparation

ACPT-I can be synthesized through a multi-step reaction process. One method involves the use of 1,3-diazaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,4-dioxo- as a starting material. The synthetic route includes steps such as the use of DMAP in acetonitrile for 1.5 hours, followed by treatment with 1N aqueous lithium hydroxide in acetonitrile for 5 hours at ambient temperature

Analyse Des Réactions Chimiques

ACPT-I undergoes various chemical reactions, primarily involving its functional groups. It can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Comparaison Avec Des Composés Similaires

ACPT-I is similar to other group III mGluR agonists, such as (S)-3,4-dicarboxyphenylglycine (DCPG) and (S)-2-amino-4-phosphonobutyric acid (AP4). this compound is unique in its ability to selectively target mGluR4a and mGluR8 with high affinity . This selectivity makes this compound a valuable tool for studying the specific roles of these receptors in neuroprotection and neurotransmission. Compared to other agonists, this compound has shown more pronounced neuroprotective and anxiolytic-like effects in various models .

Propriétés

IUPAC Name |

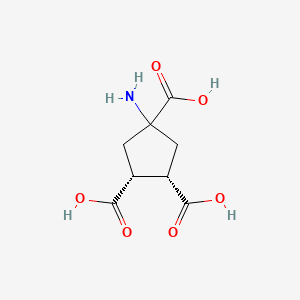

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIKTBTNCSGJS-OBLUMXEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)

![4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B605080.png)

![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)